molecular formula C13H11NO B15281672 (E)-1-Styrylpyridin-2(1H)-one

(E)-1-Styrylpyridin-2(1H)-one

Cat. No.: B15281672
M. Wt: 197.23 g/mol
InChI Key: WSSVGRPJVQMLKI-PKNBQFBNSA-N
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Description

(E)-1-Styrylpyridin-2(1H)-one is an organic compound that belongs to the class of pyridones It is characterized by a styryl group attached to the nitrogen atom of the pyridone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-Styrylpyridin-2(1H)-one typically involves the reaction of 2-pyridone with a styryl halide under basic conditions. One common method is the Heck reaction, where 2-pyridone is reacted with styryl bromide in the presence of a palladium catalyst and a base such as triethylamine. The reaction is carried out in an inert atmosphere, typically under nitrogen or argon, and at elevated temperatures (around 100-150°C) to achieve high yields.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations. Additionally, the use of recyclable catalysts and solvents can enhance the sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

(E)-1-Styrylpyridin-2(1H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or quinones.

    Reduction: Reduction reactions can convert the styryl group to an ethyl group.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyridone ring or the styryl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce ethyl derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

(E)-1-Styrylpyridin-2(1H)-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent. Its ability to interact with specific molecular targets makes it a candidate for drug development.

    Industry: In the industrial sector, this compound is used in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of (E)-1-Styrylpyridin-2(1H)-one involves its interaction with specific molecular targets. The styryl group can participate in π-π stacking interactions with aromatic residues in proteins, while the pyridone ring can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects. Additionally, the compound can influence cellular signaling pathways by acting as an agonist or antagonist of specific receptors.

Comparison with Similar Compounds

(E)-1-Styrylpyridin-2(1H)-one can be compared with other similar compounds, such as:

    2-Styrylpyridine: Lacks the carbonyl group on the pyridone ring, resulting in different reactivity and biological activity.

    1-Styrylpyridin-2-one: Similar structure but different isomer, leading to variations in chemical properties and applications.

    2-Styrylquinoline: Contains a quinoline ring instead of a pyridone ring, which affects its electronic properties and reactivity.

The uniqueness of this compound lies in its combination of the styryl group and the pyridone ring, which provides a distinct set of chemical and biological properties that can be exploited in various applications.

Properties

Molecular Formula

C13H11NO

Molecular Weight

197.23 g/mol

IUPAC Name

1-[(E)-2-phenylethenyl]pyridin-2-one

InChI

InChI=1S/C13H11NO/c15-13-8-4-5-10-14(13)11-9-12-6-2-1-3-7-12/h1-11H/b11-9+

InChI Key

WSSVGRPJVQMLKI-PKNBQFBNSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=C/N2C=CC=CC2=O

Canonical SMILES

C1=CC=C(C=C1)C=CN2C=CC=CC2=O

Origin of Product

United States

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